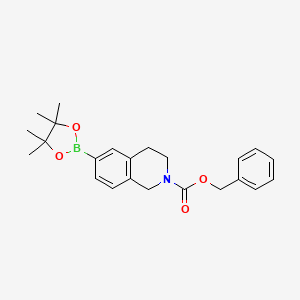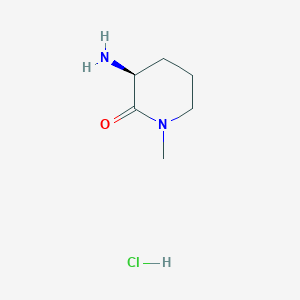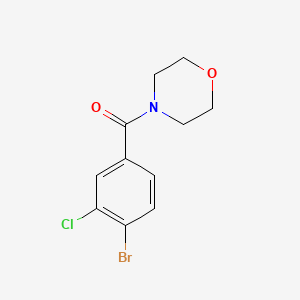![molecular formula C7H6BrN3 B1374406 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine CAS No. 1256794-18-9](/img/structure/B1374406.png)
6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine
Übersicht
Beschreibung
6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine is a chemical compound with the empirical formula C6H4BrN3 . It has a molecular weight of 198.02 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthetic strategies and approaches to these derivatives have been reported and systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine can be represented by the SMILES stringBrc1cnc2cn[nH]c2c1 . The InChI key for this compound is FONNZZMIJPHSJP-UHFFFAOYSA-N . Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine are not detailed in the search results, it’s worth noting that pyrazolo[3,4-b]pyridine derivatives have been synthesized using various methods .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Synthesis of Derivatives
6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine serves as a precursor for synthesizing various derivatives with potential biological activities. For instance, its derivatives have been synthesized and evaluated for anti-inflammatory and analgesic activities (Chamakuri et al., 2016).
Formation of Polyheterocyclic Ring Systems
This compound has been used to create new polyheterocyclic ring systems with potential antibacterial properties (Abdel‐Latif et al., 2019).
Structural Studies
Studies on the structural properties of derivatives, like hydrogen-bonded dimers, have been conducted to understand their molecular aggregation (Quiroga et al., 2010).
Thermal and Optical Analysis
Thermal stability and optical properties of certain derivatives are studied for potential applications in devices (El-Menyawy et al., 2019).
Applications in Biomedical and Chemical Fields
Antibacterial and Antioxidant Properties
Some derivatives show promising antibacterial and antioxidant activities (Variya et al., 2019).
Spectroscopic Characterization
Spectroscopic techniques have been used for the characterization of derivatives, revealing insights into their structural and vibrational properties (Bahgat et al., 2009).
Corrosion Inhibition
Derivatives have been explored as corrosion inhibitors for mild steel, showing potential for industrial applications (Dandia et al., 2013).
Catalysis and Synthesis in Ionic Liquids
Efficient synthesis of pyrazolo[3,4-b]pyridine derivatives in ionic liquids has been achieved, indicating environmentally friendly procedures (Shi et al., 2010).
Use in Synthesizing Heterocyclic Compounds
It has been employed in the synthesis of various heterocyclic compounds, showcasing its versatility in organic synthesis (Mohareb et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-3-methyl-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-7-6(11-10-4)2-5(8)3-9-7/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGILPZZKMDDLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1374324.png)











